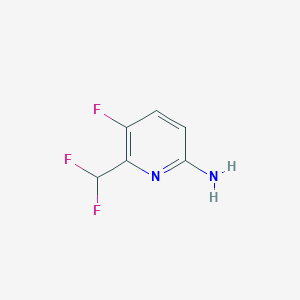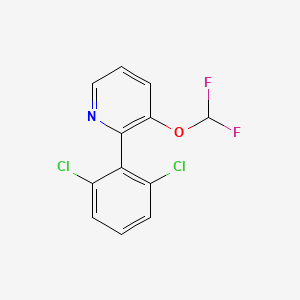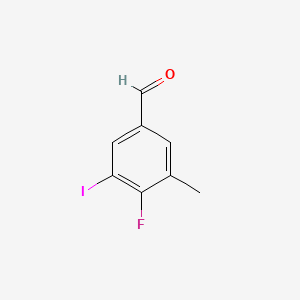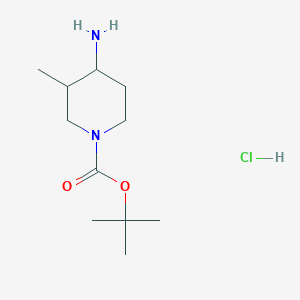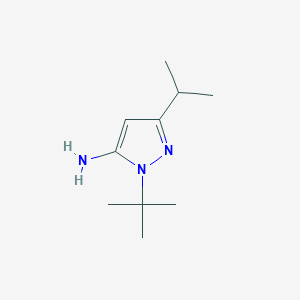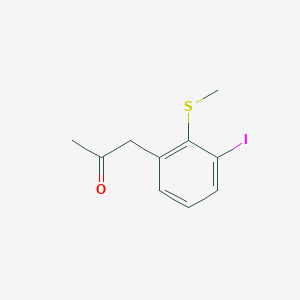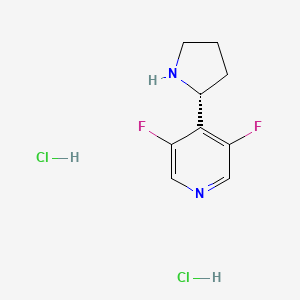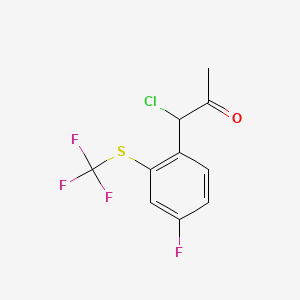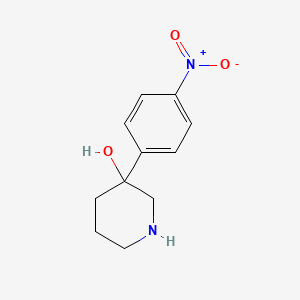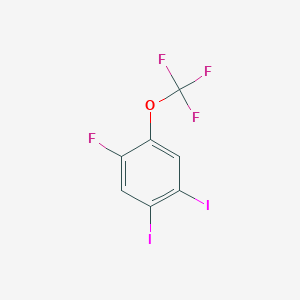
Tips-tap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-bis-((triisopropylsilyl)ethynyl)-5,7,12,14-tetraazapentacene: , commonly known as Tips-tap, is an organic semiconductor material. It is a derivative of tetraazapentacene, modified with triisopropylsilyl groups to enhance its solubility and processability. This compound is primarily used in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tips-tap is synthesized through a multi-step process involving the functionalization of tetraazapentaceneThe reaction conditions often involve the use of solvents such as toluene or chlorobenzene and require an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the compound. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tips-tap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its hydroquinone form.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various functionalized derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tips-tap is extensively studied for its electronic properties. It is used in the fabrication of OFETs, where it serves as an electron-transporting material. Its high electron mobility and stability make it suitable for use in flexible electronic devices .
Biology and Medicine: Research is ongoing to explore the potential of this compound in biological applications, such as biosensors and bioelectronics. Its ability to interact with biological molecules and its biocompatibility are areas of interest .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and OPVs.
Wirkmechanismus
Tips-tap exerts its effects through its ability to transport electrons efficiently. The triisopropylsilyl groups enhance its solubility and processability, allowing for the formation of high-quality thin films. These films exhibit high electron mobility due to the well-aligned crystalline structure of this compound molecules. The compound interacts with molecular targets such as electrodes in electronic devices, facilitating efficient charge transport .
Vergleich Mit ähnlichen Verbindungen
6,13-bis(triisopropylsilylethynyl)pentacene (Tips-pen): Similar to Tips-tap but lacks the nitrogen atoms in the pentacene core.
Uniqueness: this compound’s uniqueness lies in its combination of high electron mobility, solubility, and processability. The presence of nitrogen atoms in the tetraazapentacene core enhances its electron-transporting properties, making it more efficient than similar compounds like Tips-pen and pentacene .
Eigenschaften
Molekularformel |
C40H50N4Si2 |
|---|---|
Molekulargewicht |
643.0 g/mol |
IUPAC-Name |
tri(propan-2-yl)-[2-[6-[2-tri(propan-2-yl)silylethynyl]quinoxalino[2,3-b]phenazin-13-yl]ethynyl]silane |
InChI |
InChI=1S/C40H50N4Si2/c1-25(2)45(26(3)4,27(5)6)23-21-31-37-39(43-35-19-15-13-17-33(35)41-37)32(22-24-46(28(7)8,29(9)10)30(11)12)40-38(31)42-34-18-14-16-20-36(34)44-40/h13-20,25-30H,1-12H3 |
InChI-Schlüssel |
NASSKUMBCLXSKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=C2C(=C(C3=NC4=CC=CC=C4N=C13)C#C[Si](C(C)C)(C(C)C)C(C)C)N=C5C=CC=CC5=N2)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


